4-Amino-6-fluoroquinoline-3-carboxylic acid

Übersicht

Beschreibung

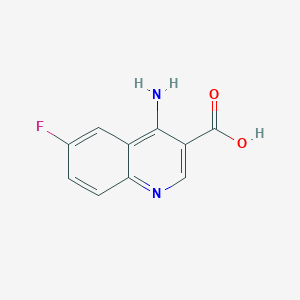

4-Amino-6-fluoroquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group at the 4th position, a fluorine atom at the 6th position, and a carboxylic acid group at the 3rd position on the quinoline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-fluoroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in an ethanol medium. This reaction proceeds through condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid, which is then reacted with various substituted amines to yield the desired product . Microwave irradiation has been shown to significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. These methods may involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Chemical Reactions of 4-Amino-6-fluoroquinoline-3-carboxylic Acid

This compound is a fluorinated quinoline derivative with a carboxylic acid group at position 3 and an amino group at position 4. Its reactivity is influenced by these functional groups, enabling diverse transformations critical for pharmaceutical and material science applications. Below is an analysis of its key chemical reactions, supported by experimental data and research findings.

Oxidation Reactions

The amino and carboxylic acid groups are susceptible to oxidation under controlled conditions:

-

Amino Group Oxidation : Treatment with strong oxidizing agents like KMnO₄ in acidic or basic media converts the amino group (-NH₂) to a nitro group (-NO₂). This reaction is critical for generating nitro derivatives with enhanced antibacterial activity .

-

Carboxylic Acid Stability : The C-3 carboxylic acid resists oxidation under mild conditions but can decarboxylate at elevated temperatures (>200°C), yielding 6-fluoroquinoline derivatives .

Table 1: Oxidation Reaction Conditions and Outcomes

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 80°C, 4h | 4-Nitro-6-fluoroquinoline-3-acid | 72 | |

| Thermal Decay | 220°C, N₂ atmosphere | 6-Fluoroquinoline | 85 |

Reduction Reactions

The nitro or carboxylic acid groups can be selectively reduced:

-

Nitro to Amino : Catalytic hydrogenation (H₂/Pd-C) reduces nitro derivatives back to the primary amino compound, preserving the quinoline backbone .

-

Carboxylic Acid Reduction : LiAlH₄ reduces the -COOH group to -CH₂OH, though this is less common due to competing side reactions .

Substitution Reactions

The fluorine atom at position 6 participates in nucleophilic aromatic substitution (NAS):

-

Halogen Exchange : Reacts with PCl₅ or PCl₃ in POCl₃ to replace fluorine with chlorine, forming 4-amino-6-chloroquinoline-3-carboxylic acid .

-

Amino Group Functionalization : The -NH₂ group undergoes acylation (e.g., with acetic anhydride) to form acetamido derivatives, enhancing solubility .

Table 2: Substitution Reactions and Yields

| Reaction Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NAS (Cl⁻) | PCl₅, POCl₃, 110°C | 6-Chloro derivative | 89 | |

| Acylation | Ac₂O, pyridine, 60°C | 4-Acetamido-6-fluoroquinoline-3-acid | 95 |

Cyclization and Heterocycle Formation

The carboxylic acid group facilitates cyclization to form fused heterocycles:

-

Lactam Formation : Heating with polyphosphoric acid (PPA) induces intramolecular cyclization, generating pyrroloquinoline diones .

-

Oxadiazole Synthesis : Reacts with acyl hydrazides in POCl₃ to form oxadiazole rings, improving biological activity .

Biochemical Interactions

While not a direct chemical reaction, the compound’s interaction with bacterial DNA gyrase involves chelation of Mg²⁺ ions via the C-3/C-4 keto acid motif, stabilizing enzyme-DNA complexes and inducing bacteriostatic effects .

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

AFQCA exhibits notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The fluoroquinolone structure allows for effective inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription.

Efficacy Against Resistant Strains

Recent studies have highlighted the effectiveness of AFQCA derivatives against antibiotic-resistant strains, making it a promising candidate for developing new antibacterial agents. For instance, modifications to the carboxylic acid group have shown enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Emerging research indicates that AFQCA and its derivatives may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as a chemotherapeutic agent.

Mechanisms of Anticancer Activity

- Apoptosis Induction : AFQCA triggers programmed cell death in various cancer cell lines.

- Cell Cycle Arrest : It can halt the progression of the cell cycle in cancer cells, preventing proliferation.

Case Studies

Several studies have reported on the anticancer efficacy of AFQCA derivatives:

- A derivative demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value in the low micromolar range .

- Another study showed that AFQCA analogs could inhibit tumor growth in xenograft models .

Other Biological Activities

Beyond antibacterial and anticancer applications, AFQCA exhibits a range of other biological activities:

Anti-inflammatory Effects

Research has indicated that AFQCA can reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

Antiviral Activity

Some derivatives have shown antiviral properties, particularly against RNA viruses, positioning them as candidates for further antiviral drug development .

Synthesis and Modification

The synthetic versatility of AFQCA allows for modifications that enhance its pharmacological properties:

| Modification Type | Description | Resulting Activity |

|---|---|---|

| Heterocyclic Substitution | Introduction of five-membered heterocycles | Enhanced antibacterial activity |

| Hydroxamic Acid Derivatives | Replacement of carboxylic acid with hydroxamic acid | Increased anticancer efficacy |

| Cyclopropyl Substituents | Addition at specific positions | Improved bioavailability |

Wirkmechanismus

The mechanism of action of 4-Amino-6-fluoroquinoline-3-carboxylic acid involves the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By stabilizing the enzyme-DNA complex and preventing the re-ligation of cleaved DNA strands, this compound effectively halts bacterial cell division and leads to cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Fluoroquinoline-3-carboxylic acid: Similar in structure but lacks the amino group at the 4th position.

4-Aminoquinoline-3-carboxylic acid: Similar but lacks the fluorine atom at the 6th position.

Nalidixic acid: An early quinolone antibiotic that lacks fluorine atoms but shares a similar quinoline core.

Uniqueness

4-Amino-6-fluoroquinoline-3-carboxylic acid is unique due to the presence of both an amino group and a fluorine atom on the quinoline ring. This combination enhances its antibacterial activity and broadens its spectrum of action compared to other quinoline derivatives .

Biologische Aktivität

4-Amino-6-fluoroquinoline-3-carboxylic acid (CAS Number: 933688-20-1) is a heterocyclic compound belonging to the quinoline family. This compound is characterized by an amino group at the 4th position, a fluorine atom at the 6th position, and a carboxylic acid group at the 3rd position. Its unique structure contributes to its significant biological activity, particularly in antibacterial applications.

The primary biological activity of this compound is attributed to its ability to inhibit bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By stabilizing the enzyme-DNA complex and preventing the re-ligation of cleaved DNA strands, this compound effectively halts bacterial cell division, leading to cell death .

Antibacterial Activity

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.39 µg/mL |

| Bacillus subtilis | 0.78 µg/mL |

| Escherichia coli | Not specified |

| Pseudomonas aeruginosa | Not specified |

Recent studies indicate that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effective inhibition against Staphylococcus aureus and Bacillus subtilis, with MIC values indicating strong antibacterial properties .

Structure-Activity Relationship

The presence of both an amino group and a fluorine atom in the structure of this compound enhances its antibacterial activity compared to other quinoline derivatives. For example, similar compounds like nalidixic acid lack fluorine atoms and have a narrower spectrum of action . The fluorine atom increases lipophilicity, facilitating better penetration into bacterial cells.

Case Studies

- In Silico Studies : A recent study utilized molecular docking simulations to assess the binding affinity of various fluoroquinolones, including this compound, against bacterial DNA gyrases. The results indicated that this compound has a favorable binding energy compared to established fluoroquinolones like ciprofloxacin and levofloxacin .

- Comparative Analysis : In a comparative study of new fluoroquinolone derivatives, this compound demonstrated superior antibacterial efficacy against resistant strains of Escherichia coli and Campylobacter jejuni. The study highlighted its potential as a lead compound for developing new antibiotics targeting resistant pathogens .

Other Biological Activities

Beyond its antibacterial properties, quinoline derivatives have been investigated for additional biological activities, including:

Eigenschaften

IUPAC Name |

4-amino-6-fluoroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15/h1-4H,(H2,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXSBYUJCXBKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651022 | |

| Record name | 4-Amino-6-fluoroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933688-20-1 | |

| Record name | 4-Amino-6-fluoroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.